![molecular formula C22H24FN5O2 B2353837 1-{[1-(2-fluorofenil)-1H-1,2,3-triazol-5-il]metil}-4-[(2-metoxifenil)acetil]piperazina CAS No. 1421443-28-8](/img/structure/B2353837.png)
1-{[1-(2-fluorofenil)-1H-1,2,3-triazol-5-il]metil}-4-[(2-metoxifenil)acetil]piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine" is a synthetic molecule. It's recognized for its unique structural characteristics, integrating components like a triazole ring, piperazine, and a phenyl group. These features give it potential utility in medicinal chemistry, biological research, and other scientific domains.
Aplicaciones Científicas De Investigación
The compound has diverse applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition, receptor binding, and biological pathway analysis.
Medicine: Potential as an anti-inflammatory, antiviral, or anticancer agent due to its structural characteristics.
Industry: Use in developing new materials or as a building block in polymer science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of "1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine" typically involves multi-step procedures. Starting with the preparation of intermediates such as 2-fluorophenyl and 2-methoxyphenyl acetyl derivatives, these are then reacted through pathways including nucleophilic substitution and cyclization reactions to form the final compound. Reaction conditions often include controlled temperature, use of solvents like dimethylformamide, and catalysts like copper iodide.
Industrial Production Methods: Scaling up the synthesis for industrial purposes might incorporate automated flow chemistry techniques to ensure consistency and efficiency. Techniques such as palladium-catalyzed coupling reactions may be used to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various reactions:
Oxidation: Can form oxidative products when exposed to agents like potassium permanganate.
Reduction: The presence of the triazole ring may be reduced under certain conditions.
Substitution: Given its aromatic nature, it can undergo electrophilic aromatic substitution with halogen or nitro groups.
Common Reagents and Conditions: Reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and bromine for substitution reactions are commonly employed under controlled temperature and pressure conditions.
Major Products: Reactions typically yield modified derivatives with different functional groups, which can be further analyzed for new properties or applications.
Mecanismo De Acción
This compound exerts its effects through interactions with molecular targets:
Molecular Targets: May include enzymes, receptors, or DNA/RNA segments.
Pathways Involved: It could inhibit specific pathways by binding to active sites or blocking receptor interactions. Its triazole ring allows it to form hydrogen bonds or van der Waals interactions, crucial for its biological activity.
Comparación Con Compuestos Similares
"1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine"
"1-{[1-(2-bromophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine"
"1-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine"
This outline should give you a comprehensive overview of the compound's facets
Propiedades
IUPAC Name |
1-[4-[[3-(2-fluorophenyl)triazol-4-yl]methyl]piperazin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c1-30-21-9-5-2-6-17(21)14-22(29)27-12-10-26(11-13-27)16-18-15-24-25-28(18)20-8-4-3-7-19(20)23/h2-9,15H,10-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRXWJKKVPFVCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)CC3=CN=NN3C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2353755.png)
![3-[1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2353759.png)
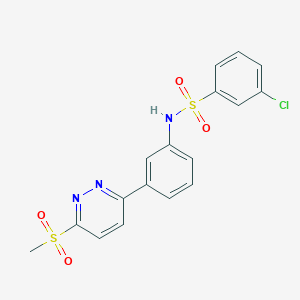
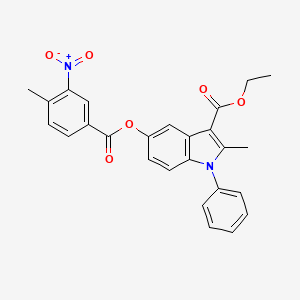
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2353765.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2353766.png)
![ethyl 7-(furan-2-ylmethyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2353767.png)
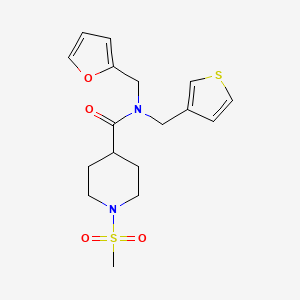
![11-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2353770.png)
![N-Ethyl-N-[2-[4-(3-methylbenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2353772.png)
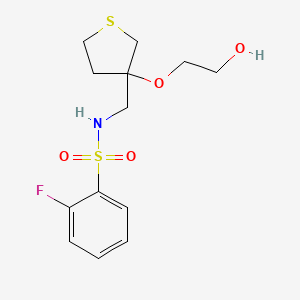
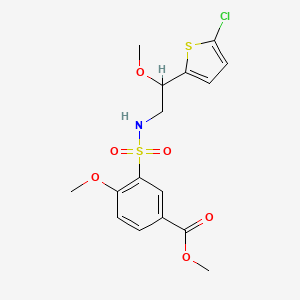
![Tert-butyl 4-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2353776.png)

